Home > Products > Screening Compounds P112136 > [Ala11,D-Leu15]-Orexin B
[Ala11,D-Leu15]-Orexin B -

[Ala11,D-Leu15]-Orexin B

Catalog Number: EVT-242133
CAS Number:
Molecular Formula: C120H206N44O35S
Molecular Weight: 2857.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[Ala11,D-Leu15]-Orexin B is a synthetic peptide agonist that selectively targets the orexin 2 receptor (OX2R) [, ]. Orexins, also known as hypocretins, are neuropeptides found primarily in the hypothalamus. They play crucial roles in regulating various physiological functions, including sleep-wake cycles, feeding behavior, and energy homeostasis [, ]. Two orexin receptor subtypes, OX1R and OX2R, mediate these effects. [Ala11,D-Leu15]-Orexin B's selectivity for OX2R makes it a valuable tool for dissecting the specific roles of OX2R in various physiological and pathological processes [, ].

Overview

[Ala11,D-Leu15]-Orexin B is a synthetic analog of orexin B, a neuropeptide involved in various physiological functions, including the regulation of appetite, arousal, and sleep. Orexin B is derived from the prepro-orexin gene and plays a critical role in the central nervous system by activating orexin receptors, which are G-protein-coupled receptors. The modification of specific amino acids in orexin B, such as the substitution of alanine at position 11 and D-leucine at position 15, alters its receptor binding affinity and biological activity.

Source

Orexin B was first identified in 1998 by two independent research teams who discovered the orexin precursor peptides in the hypothalamus of rats. These peptides were named hypocretins (hypocretin-1 for orexin A and hypocretin-2 for orexin B). The gene encoding these peptides is highly conserved across vertebrates, indicating their essential physiological roles .

Classification

Orexin B is classified as a neuropeptide and belongs to the family of orexins or hypocretins. It is specifically known as hypocretin-2 and is characterized by its linear peptide structure composed of 28 amino acids. The molecular formula for orexin B is C123H212N44O35S .

Synthesis Analysis

Methods

The synthesis of [Ala11,D-Leu15]-Orexin B typically involves solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. This process allows for the sequential addition of protected amino acids to a growing peptide chain attached to a solid support.

Technical Details

  1. Amino Acid Coupling: The amino acids are coupled using coupling reagents such as HATU (1-(7-Aza-1H-benzotriazole-1-yl) -1,1,3,3-tetramethyluronium hexafluorophosphate) to activate the carboxyl group of the amino acids.
  2. Fmoc Strategy: The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is commonly employed for amino acid protection during synthesis. Fmoc groups are removed using piperidine.
  3. Purification: After synthesis, crude peptides are typically purified through reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired product from truncated or deleted sequences .
Molecular Structure Analysis

Structure

The three-dimensional structure of orexin B has been elucidated using nuclear magnetic resonance (NMR) spectroscopy. It consists of two alpha-helices connected by a short linker region. The helical segments are oriented at an angle of approximately 60-80 degrees relative to each other .

Data

  • Molecular Weight: Approximately 2937 Da.
  • Amino Acid Sequence: The sequence for orexin B is typically represented as:
    H Tyr Ile Gly Leu Pro Gly Thr Gly Ala Arg Arg Ala Leu Gln Asn Ile Met Cys Cys Cys Cys Cys Cys Cys Asp OH\text{H Tyr Ile Gly Leu Pro Gly Thr Gly Ala Arg Arg Ala Leu Gln Asn Ile Met Cys Cys Cys Cys Cys Cys Cys Asp OH}

The modifications in [Ala11,D-Leu15]-Orexin B specifically alter positions 11 and 15 in this sequence .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving orexin B include receptor binding interactions with orexin receptors (OX1R and OX2R). These receptors initiate intracellular signaling cascades upon activation by orexin peptides.

Technical Details

  1. Binding Affinity: Modifications like those seen in [Ala11,D-Leu15]-Orexin B can enhance or reduce binding affinity to specific receptors, influencing biological responses such as appetite stimulation and wakefulness.
  2. Conformational Stability: Chemical stability under oxidative conditions has been studied, revealing that certain modifications can affect the structural integrity of the peptide .
Mechanism of Action

Process

Orexin B exerts its effects primarily through binding to OX1R and OX2R, activating G-protein signaling pathways that lead to increased intracellular calcium levels and activation of phospholipase C.

Data

  • Receptor Activation: Orexin B's interaction with its receptors promotes food intake and arousal states by modulating neuronal excitability in various brain regions .
  • Physiological Effects: Studies show that alterations in orexin signaling can impact sleep-wake cycles, energy balance, and stress responses.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and dimethyl sulfoxide.

Chemical Properties

  • Stability: Sensitive to oxidation; modifications can enhance stability under various conditions.
  • pKa Values: Relevant pKa values for functional groups within the peptide influence its ionization state at physiological pH .
Applications

Scientific Uses

  1. Pharmacological Research: Studied for potential therapeutic applications in sleep disorders, obesity, and metabolic syndromes.
  2. Neuroscience Studies: Used to investigate the role of orexins in regulating arousal and appetite.
  3. Peptide Design: Serves as a model for designing new analogs with improved pharmacokinetic properties or receptor selectivity .
Pharmacological Characterization of [Ala11,D-Leu15]-Orexin B

Receptor Selectivity and Binding Affinity Profiles

[Ala11,D-Leu15]-Orexin B (ADL-OXB) is a structurally engineered analog of native orexin-B, designed to achieve exceptional selectivity for the orexin 2 receptor (OX2R). Binding affinity studies in recombinant CHO cells expressing human orexin receptors demonstrate that ADL-OXB exhibits 400-fold greater selectivity for OX2R (EC50 = 0.13 nM) compared to OX1R (EC50 = 52 nM) [2] [3]. This selectivity arises from strategic amino acid substitutions:

  • Ala11: Replaces leucine to reduce steric hindrance at OX1R
  • D-Leu15: Introduces chiral modification to disrupt OX1R recognition while maintaining OX2R interaction [8]

Chimeric receptor studies confirm that transmembrane domains 2–4 (TM2–TM4) of OX2R are critical for ADL-OXB's selective binding. Hybrid receptors containing these OX2R segments gain responsiveness to ADL-OXB, while OX1R counterparts lose it [8]. Species cross-reactivity analyses show consistent selectivity across human and rodent receptors, supporting its utility in translational models [1] [7].

Table 1: Receptor Selectivity Profile of ADL-OXB

Receptor TypeEC50 (nM)Selectivity Ratio (vs. OX1R)
Human OX2R0.13400-fold
Human OX1R52Reference
Rat OX2RComparable to human>300-fold
Rat OX1RComparable to humanReference

Agonist Efficacy at OX2 Receptors: Comparative EC50 Analyses

ADL-OXB demonstrates full agonist efficacy at OX2R, with potency exceeding native orexin-B in calcium mobilization assays. Key findings include:

  • Superior OX2R Potency: 0.13 nM EC50 in recombinant systems, making it 5-fold more potent than native orexin-B at OX2R activation [3] [5]
  • Minimal OX1R Activity: Even at supraphysiological concentrations (1 μM), ADL-OXB evokes <5% response at OX1R [4]
  • Functional Validation: In rat cortical neurons, ADL-OXB (0.001–1 μM) dose-dependently inhibits forskolin-stimulated cAMP accumulation (IC50 = 2.3 nM), consistent with OX2R-specific Gi coupling [9]

Table 2: Agonist Potency Comparison at OX2 Receptors

AgonistEC50 (nM) Human OX2RRelative Potency vs. Orexin-B
[Ala11,D-Leu15]-Orexin B0.135.0x
Native Orexin-B0.651.0x
Native Orexin-A0.341.9x

Mechanisms of Intracellular Calcium Mobilization via OX2 Activation

ADL-OXB triggers robust calcium transients exclusively through OX2R activation via two interdependent pathways:1. Gq/11-PLC-IP3 Cascade:- OX2R coupling to Gq/11 activates phospholipase Cβ (PLCβ)- IP3 generation releases Ca2+ from endoplasmic reticulum stores [5] [10]2. Store-Operated Calcium Entry (SOCE):- Depleted ER stores activate stromal interaction molecule (STIM) proteins- Orai plasma membrane channels mediate sustained Ca2+ influx [10]

In recombinant CHO-OX2R cells, ADL-OXB (10 nM) induces a biphasic calcium response: an initial peak (200–300% baseline) within 5 seconds, followed by a sustained plateau phase (150% baseline) lasting >60 seconds. This response is abolished by pre-treatment with the PLC inhibitor U73122, confirming Gq-dependence [5]. Chimeric receptor studies indicate that extracellular loop 2 (ECL2) of OX2R is critical for ADL-OXB-induced calcium flux, likely influencing ligand-receptor conformational dynamics [8].

G Protein-Coupled Receptor (GPCR) Signaling Pathways Modulated by Selective Agonism

Beyond Gq-calcium signaling, ADL-OXB activates multiple OX2R-coupled pathways with demonstrated signaling bias compared to non-selective agonists:

Gi/o-Mediated cAMP Inhibition

  • In rat cortical neurons, ADL-OXB (0.001–1 μM) suppresses forskolin-elevated cAMP by 70–85% (IC50 = 2.3 nM)
  • This inhibition is:
  • PTX-sensitive: Abolished by pertussis toxin pretreatment
  • OX2R-selective: Blocked by TCS OX2 29 (OX2R antagonist) but unaffected by SB 408124 (OX1R antagonist) [9]

Gs and β-Arrestin Pathway Modulation

Unlike native orexins, ADL-OXB exhibits biased signaling:

  • Weak Gs Activation: Minimal cAMP accumulation in cells expressing OX2R alone [9]
  • Reduced β-Arrestin Recruitment: 3-fold lower efficacy vs. orexin-A in Tango™ GPCR assays [10]

Table 3: OX2R Signaling Pathways Activated by ADL-OXB

Signaling PathwayKey EffectorsADL-OXB EfficacyCellular Outcome
Gq/11-PLCβIP3, DAG, Ca2++++Neuronal excitation, hormone secretion
Gi/ocAMP inhibition, ERK phosphorylation++Metabolic regulation, synaptic plasticity
GscAMP production+Circadian rhythm modulation
β-ArrestinReceptor internalization, MAPK+Signal termination, regulatory effects

The peptide's functional selectivity arises from its unique interaction with OX2R's orthosteric pocket. Molecular dynamics simulations suggest that ADL-OXB stabilizes a receptor conformation favoring Gq and Gi coupling over Gs/β-arrestin pathways [10]. This property makes it invaluable for dissecting physiological outcomes of specific OX2R signaling branches.

Compounds Mentioned

  • [Ala11,D-Leu15]-Orexin B
  • Orexin-B
  • Orexin-A
  • TCS OX2 29
  • SB 408124

Properties

Product Name

[Ala11,D-Leu15]-Orexin B

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]pentanediamide

Molecular Formula

C120H206N44O35S

Molecular Weight

2857.3 g/mol

InChI

InChI=1S/C120H206N44O35S/c1-17-60(10)93(115(197)158-77(44-59(8)9)113(195)162-94(65(15)167)116(198)150-68(95(126)177)34-40-200-16)161-91(175)51-137-96(178)61(11)143-97(179)62(12)146-108(190)78(45-66-47-133-55-142-66)157-112(194)79(46-87(125)171)149-89(173)49-139-102(184)80(53-165)159-99(181)64(14)145-105(187)72(29-32-85(123)169)154-110(192)75(42-57(4)5)156-111(193)76(43-58(6)7)155-106(188)70(25-20-37-136-120(131)132)152-107(189)73(30-33-86(124)170)151-98(180)63(13)144-104(186)69(24-19-36-135-119(129)130)147-88(172)48-138-101(183)71(28-31-84(122)168)153-109(191)74(41-56(2)3)148-90(174)50-140-114(196)82-26-21-39-164(82)117(199)83-27-22-38-163(83)92(176)52-141-103(185)81(54-166)160-100(182)67(121)23-18-35-134-118(127)128/h47,55-65,67-83,93-94,165-167H,17-46,48-54,121H2,1-16H3,(H2,122,168)(H2,123,169)(H2,124,170)(H2,125,171)(H2,126,177)(H,133,142)(H,137,178)(H,138,183)(H,139,184)(H,140,196)(H,141,185)(H,143,179)(H,144,186)(H,145,187)(H,146,190)(H,147,172)(H,148,174)(H,149,173)(H,150,198)(H,151,180)(H,152,189)(H,153,191)(H,154,192)(H,155,188)(H,156,193)(H,157,194)(H,158,197)(H,159,181)(H,160,182)(H,161,175)(H,162,195)(H4,127,128,134)(H4,129,130,135)(H4,131,132,136)/t60-,61-,62-,63-,64-,65+,67-,68-,69-,70-,71-,72-,73-,74-,75+,76-,77-,78-,79-,80-,81-,82-,83-,93-,94-/m0/s1

InChI Key

SURUUKNICBOUOQ-UBNRXWOCSA-N

SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.